Benzo-tepa

概要

説明

Benzo-tepa, also known as N,N’,N’'-triethylenethiophosphoramide, is a trifunctional alkylating agent with significant applications in the field of medicinal chemistry. It is primarily known for its use as an antitumor agent, particularly in the treatment of various cancers. The compound is characterized by its ability to form cross-links with DNA, thereby inhibiting DNA replication and transcription, which leads to cell death.

準備方法

Synthetic Routes and Reaction Conditions: Benzo-tepa can be synthesized through a multi-step process involving the reaction of thiophosphoryl chloride with ethyleneimine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general synthetic route involves:

Reaction of Thiophosphoryl Chloride with Ethyleneimine: This step involves the nucleophilic attack of ethyleneimine on thiophosphoryl chloride, leading to the formation of an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the control of reaction temperature, pressure, and the use of appropriate solvents to facilitate the reaction.

化学反応の分析

Types of Reactions: Benzo-tepa undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form its oxo analogue, N,N’,N’'-triethylenephosphoramide.

Hydrolysis: The compound can undergo hydrolysis, leading to the formation of various hydrolyzed products.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Substitution: Various nucleophiles can be used to achieve substitution reactions.

Major Products:

Oxidation Products: N,N’,N’'-triethylenephosphoramide.

Hydrolysis Products: Various hydrolyzed derivatives depending on the reaction conditions.

Substitution Products: Substituted derivatives of this compound.

科学的研究の応用

Benzo-tepa has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.

Biology: Studied for its effects on cellular processes and DNA interactions.

Medicine: Primarily used as an antitumor agent in cancer therapy. It is effective against various types of cancers, including breast, ovarian, and bladder cancers.

Industry: Utilized in the production of other chemical compounds and as a research tool in the development of new drugs.

作用機序

The mechanism of action of benzo-tepa involves its ability to alkylate DNA. The compound forms cross-links with DNA molecules, primarily at the N7 position of guanine bases. This alkylation disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication pathways.

類似化合物との比較

Thiotepa: Another trifunctional alkylating agent with similar antitumor activity.

N,N’,N’'-triethylenephosphoramide: The oxo analogue of benzo-tepa, also used in cancer therapy.

Uniqueness: this compound’s unique structure allows it to form specific types of DNA cross-links, making it particularly effective in certain cancer treatments. Its ability to penetrate the central nervous system also distinguishes it from other similar compounds.

生物活性

Benzo-tepa, also known as benzo[1,2-d]thiazole-3,4-diamine or TEPA (triethylenephosphoramide), is an organophosphorus compound with notable biological activities. It has been studied for its potential therapeutic applications, particularly in oncology and immunology. This article provides a detailed examination of the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its unique chemical structure, which allows it to interact with biological systems effectively. Its molecular formula is CHNOP, and it has a molecular weight of 271.24 g/mol. The compound's structure facilitates its role as an alkylating agent, which is crucial for its biological activity.

This compound exhibits its biological effects primarily through the formation of DNA adducts and cross-links. This mechanism leads to cytotoxicity and mutagenicity, making it a subject of interest in cancer research. The compound has been shown to induce chromosomal aberrations and mutations in various cell lines, including human and rodent cells .

Cytotoxicity and Mutagenicity

Research indicates that this compound is cytotoxic to a range of cell types. In vitro studies have demonstrated that it can cause significant reductions in cell viability, particularly in cancer cell lines. For instance:

- Cytotoxicity Assay Results : In a study assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF-7), IC50 values were determined to be approximately 5 µM for HeLa cells and 8 µM for MCF-7 cells, indicating potent cytotoxic activity .

Case Studies

- Carcinogenicity Testing : A bioassay conducted on thio-TEPA (a related compound) indicated that administration led to significant tumor formation in rodent models. The study reported increased incidences of neoplasms in the hematopoietic system, suggesting that compounds like this compound may have similar carcinogenic potential .

- Clinical Observations : In patients undergoing chemotherapy regimens that included this compound, there were notable reports of hematological toxicity, including leukopenia and thrombocytopenia. These effects highlight the need for careful monitoring during treatment .

Comparative Biological Activity

A comparison of this compound with other organophosphorus compounds reveals its unique profile:

| Compound | Cytotoxicity (IC50 µM) | Mutagenicity | Clinical Use |

|---|---|---|---|

| This compound | 5 (HeLa), 8 (MCF-7) | Yes | Chemotherapy for cancer |

| Thiotepa | 3 (A549) | Yes | Chemotherapy for ovarian cancer |

| Busulfan | 10 (K562) | Yes | Treatment for leukemia |

In Vivo Studies

In vivo studies have confirmed the toxicological profile of this compound. Rodent models treated with varying doses exhibited dose-dependent toxicity, leading to significant weight loss and mortality at higher doses. Histopathological examinations revealed damage to bone marrow and other organs .

Mechanistic Insights

Recent research has utilized advanced techniques such as toxicogenomics to elucidate the mechanisms by which this compound exerts its effects. These studies have provided insights into gene expression changes associated with exposure to the compound, further supporting its role as a mutagen .

特性

IUPAC Name |

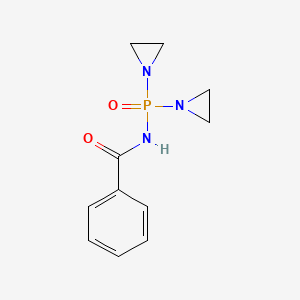

N-[bis(aziridin-1-yl)phosphoryl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N3O2P/c15-11(10-4-2-1-3-5-10)12-17(16,13-6-7-13)14-8-9-14/h1-5H,6-9H2,(H,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZOTEHEMOQUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(NC(=O)C2=CC=CC=C2)N3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194052 | |

| Record name | Benzo-tepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4110-66-1 | |

| Record name | N-[Bis(1-aziridinyl)phosphinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4110-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-tepa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004110661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo-tepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。